molecular formula C6H5BrN2O B6618152 4-bromo-5H,7H-furo[3,4-d]pyrimidine CAS No. 1517565-09-1

4-bromo-5H,7H-furo[3,4-d]pyrimidine

Cat. No. B6618152
CAS RN: 1517565-09-1
M. Wt: 201.02 g/mol
InChI Key: AGHNDHSJRLICKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5H,7H-furo[3,4-d]pyrimidine (4BF) is a heterocyclic compound with a five-membered ring containing both nitrogen and oxygen atoms. It is a derivative of the pyrimidine family, which is composed of six-membered rings containing four nitrogen atoms. 4BF is a versatile compound which has a wide range of applications in organic chemistry, including use as a starting material for the synthesis of other heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-5H,7H-furo[3,4-d]pyrimidine in lab experiments has several advantages, including its low cost, availability, and versatility. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory conditions. However, there are also several limitations to the use of this compound in lab experiments, including its potential toxicity and the need for special safety precautions when handling the compound.

Future Directions

In the future, 4-bromo-5H,7H-furo[3,4-d]pyrimidine could be used to further study the structure and function of enzymes and proteins, as well as to develop new drugs and drug delivery systems. Additionally, this compound could be used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on gene expression and protein synthesis. Furthermore, this compound could be used to develop new anti-inflammatory, anti-cancer, and anti-microbial compounds. Finally, this compound could be used to develop new methods for the synthesis of other heterocyclic compounds.

Synthesis Methods

4-bromo-5H,7H-furo[3,4-d]pyrimidine can be synthesized from the reaction of ethyl 4-bromo-3-oxobutyrate and 4-aminopyrimidine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction is then quenched with an acid, such as hydrochloric acid, to form the desired product.

Scientific Research Applications

4-bromo-5H,7H-furo[3,4-d]pyrimidine has been used in a variety of scientific research applications, including organic synthesis and biochemistry. In organic synthesis, it has been used as a starting material for the synthesis of other heterocyclic compounds, such as 5-bromo-4-hydroxy-3-methyl-2-oxo-2H-pyran-4-one (BHMPO) and 4-bromo-5H-furo[3,4-d]pyrimidin-2-amine (4-bromo-5H,7H-furo[3,4-d]pyrimidinePA). In biochemistry, this compound has been used to study the structure and function of enzymes and proteins, as well as to investigate the mechanism of action of drugs.

properties

IUPAC Name

4-bromo-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHNDHSJRLICKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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